Tetrahexylammonium Hydroxide

Overview

Description

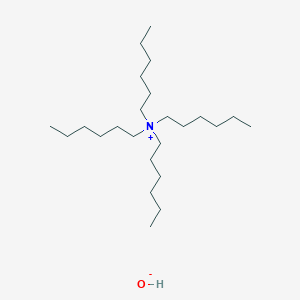

Tetrahexylammonium hydroxide is a quaternary ammonium compound with the chemical formula [CH3(CH2)5]4N(OH). It is commonly used as a phase-transfer reagent and is known for its ability to facilitate the transfer of ions between aqueous and organic phases. This compound is typically available as a solution in water or methanol.

Mechanism of Action

Target of Action

Tetrahexylammonium Hydroxide, like its close relative Tetraethylammonium , is believed to interact with various targets including autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in nerve signal transmission and muscle contraction.

Mode of Action

The exact mechanism of action of this compound is still under investigation. It is known toblock the aforementioned targets . By blocking these targets, it inhibits the normal function of nerve signal transmission and muscle contraction.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in nerve signal transmission and muscle contraction. The blocking of calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors disrupts these pathways, leading to altered nerve signal transmission and muscle contraction .

Result of Action

The blocking of the targets by this compound leads to altered nerve signal transmission and muscle contraction . This can result in various molecular and cellular effects, including potential neuronal death as observed in rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to have high resistance to water vapor and ionic substances, making it suitable for use in areas with high humidity or salt content . .

Biochemical Analysis

Biochemical Properties

Tetrahexylammonium Hydroxide plays a role in biochemical reactions, particularly as a phase-transfer reagent

Cellular Effects

It has been shown to cause neuronal death in rats, which may be due to its ability to inhibit the transfer of ions across biological membranes .

Molecular Mechanism

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexylammonium hydroxide can be synthesized through the reaction of tetrahexylammonium bromide with a strong base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting this compound is then isolated and purified.

Industrial Production Methods

In industrial settings, this compound is produced by the quaternization of hexylamine with hexyl bromide, followed by the treatment of the resulting tetrahexylammonium bromide with a strong base like sodium hydroxide. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahexylammonium hydroxide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.

Acid-Base Reactions: As a strong base, it can neutralize acids to form water and the corresponding tetrahexylammonium salt.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out in organic solvents.

Neutralization: Common acids used include hydrochloric acid and sulfuric acid.

Major Products Formed

Substitution Reactions: The major products are tetrahexylammonium salts of the substituted group.

Neutralization Reactions: The major products are water and the corresponding tetrahexylammonium salt.

Scientific Research Applications

Tetrahexylammonium hydroxide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of ionic liquids.

Biology: It is used in the preparation of biological buffers and in the analysis of biomolecules.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

- Tetraethylammonium hydroxide

- Tetrapropylammonium hydroxide

- Tetrabutylammonium hydroxide

- Tetraoctylammonium hydroxide

Uniqueness

Tetrahexylammonium hydroxide is unique due to its longer alkyl chains compared to other quaternary ammonium hydroxides. This gives it distinct solubility properties and makes it particularly effective as a phase-transfer catalyst in organic synthesis. Its strong basicity and ability to form stable ionic liquids also set it apart from similar compounds.

Biological Activity

Tetrahexylammonium hydroxide (THAOH) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial and antiproliferative contexts. This article reviews the current understanding of THAOH's biological properties, drawing from various studies and case analyses.

This compound is a colorless to yellowish liquid, typically found in a 40% aqueous solution. Its chemical formula is , and it is known for its surfactant properties, enabling it to interact with biological membranes effectively.

Antimicrobial Activity

1. Antibacterial Effects

Recent studies have demonstrated the antibacterial potential of tetrahexylammonium compounds, particularly tetrahexylammonium bromide (THABr), which is closely related to THAOH. In microbiological assays, THABr exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

-

Gram-positive bacteria :

- Staphylococcus aureus: Inhibition rates ranged from 68.80% to 76.08%.

- Streptococcus pneumoniae: Inhibition rates varied between 46.98% and 80.47%.

- Enterococcus faecalis: Inhibition rates ranged from 37.63% to 73.11%.

- Gram-negative bacteria :

The strongest antibacterial activity was noted against Haemophilus influenzae, with inhibition zones measuring between 11-13 mm .

2. Antiproliferative Effects

THAOH has also been investigated for its antiproliferative effects on cancer cell lines. In studies using the human colon cancer Caco-2 cell line, both 2D and 3D culture systems were employed to assess cytotoxicity through assays such as MTT and Alamar Blue. The results indicated that THAOH could inhibit cell proliferation significantly, suggesting potential therapeutic applications in oncology .

The biological activity of tetrahexylammonium compounds is influenced by their interaction with cellular membranes and their ability to alter osmotic pressure within cells. These ionic liquids can disrupt membrane integrity, leading to increased permeability and eventual cell death in susceptible organisms .

Toxicological Considerations

While THAOH exhibits promising biological activity, it is essential to consider its toxicity profile:

- Acute Toxicity : Limited data suggest that this compound could have low to moderate acute oral toxicity, with a median lethal dose (LD50) ranging from >300 to ≤2000 mg/kg in animal studies .

- Dermal and Eye Irritation : Similar compounds have shown potential for causing severe skin irritation and corrosive effects upon contact, necessitating careful handling in laboratory settings .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of THABr against various pathogens, researchers found that increasing concentrations led to a proportional increase in inhibition zones across tested bacterial strains. This study highlighted the importance of concentration in optimizing the antibacterial effects of tetrahexylammonium compounds .

Case Study 2: Cancer Cell Line Response

In another investigation focusing on cancer therapeutics, this compound was tested against Caco-2 cells cultured in both two-dimensional and three-dimensional environments. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, reinforcing its potential as an anticancer agent .

Properties

IUPAC Name |

tetrahexylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJNUSDBRRKQPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553963 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-56-8 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the cation in aqueous hydroxide solutions impact the effectiveness of rice husk pretreatment?

A1: Research indicates that while Tetrahexylammonium Hydroxide, like other hydroxide solutions, can dissolve cellulose, this ability is negatively correlated with pretreatment effectiveness for enzymatic hydrolysis. [] Essentially, the more effectively the solution dissolves cellulose, the lower the downstream glucose yield after treatment with cellulase. This highlights the complex relationship between pretreatment conditions and enzymatic saccharification efficiency. []

Q2: Besides this compound, what other cations were studied for rice husk pretreatment and what was the significance?

A2: The research explored a range of cations in hydroxide solutions for rice husk pretreatment: lithium, potassium, cesium, tetramethylammonium, tetraethylammonium, tetrapropylammonium, and tetrabutylammonium. [] This approach aimed to comprehensively investigate the “cation effect” – the impact of the cation on the physicochemical properties of the hydroxide solution and its subsequent effect on pretreatment efficacy. The study found a significant variation in pretreatment effectiveness depending on the cation used, emphasizing the importance of cation selection in optimizing biomass pretreatment strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.